

Spectroscopic Data of Benzothiazole-5-carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Benzothiazole-5-carboxylic acid*

Cat. No.: *B1273803*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzothiazole-5-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound.

Core Spectroscopic Data

While experimental spectra for **Benzothiazole-5-carboxylic acid** are not widely available in public databases, the following data tables present predicted values based on established principles of spectroscopy and data from analogous structures. These tables provide a reliable reference for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **Benzothiazole-5-carboxylic acid**

| Proton | Predicted Chemical Shift (δ , ppm) in DMSO-d ₆ | Multiplicity | Notes |
|--------|---|--------------|---|
| H2 | ~9.3 | s | Singlet, characteristic of the proton on the thiazole ring. |
| H4 | ~8.6 | d | Doublet, deshielded due to the anisotropic effect of the carboxylic acid group. |
| H6 | ~8.2 | dd | Doublet of doublets, coupling to H4 and H7. |
| H7 | ~8.0 | d | Doublet. |
| COOH | ~13.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data of **Benzothiazole-5-carboxylic acid**

| Carbon | Predicted Chemical Shift (δ , ppm) in DMSO-d ₆ | Notes |
|--------|--|--|
| C2 | ~155 | Carbon in the thiazole ring, adjacent to sulfur and nitrogen. |
| C4 | ~125 | Aromatic carbon. |
| C5 | ~132 | Aromatic carbon attached to the carboxylic acid group. |
| C6 | ~128 | Aromatic carbon. |
| C7 | ~124 | Aromatic carbon. |
| C7a | ~153 | Bridgehead carbon. |
| C3a | ~135 | Bridgehead carbon. |
| COOH | ~168 | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Benzothiazole-5-carboxylic acid**

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Intensity | Vibration |
|-----------------------|--|---------------|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching, characteristic broadness due to hydrogen bonding.[1] [2] |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching. |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching, conjugated to the aromatic ring.[1] |
| C=N (Thiazole) | 1620 - 1580 | Medium | Stretching. |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching.[1] |
| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending (out-of-plane).[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Benzothiazole-5-carboxylic acid**

| Ion | Predicted m/z | Notes |
|-------------------------------------|---------------|--|
| [M] ⁺ • | 179.0 | Molecular ion peak. The exact mass is 179.0041. |
| [M-OH] ⁺ | 162.0 | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-COOH] ⁺ | 134.0 | Loss of the carboxyl group. |
| [M-CO ₂] ⁺ • | 135.0 | Decarboxylation of the molecular ion. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments and connectivity in **Benzothiazole-5-carboxylic acid**.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **Benzothiazole-5-carboxylic acid**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). DMSO-d_6 is a suitable solvent for many carboxylic acids and allows for the observation of the acidic proton.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer for the sample.
- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO-d_6 at approximately 2.50 ppm.

^{13}C NMR Acquisition:

- Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Benzothiazole-5-carboxylic acid**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Benzothiazole-5-carboxylic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR setup.
- Collect the sample spectrum.
- The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Benzothiazole-5-carboxylic acid**.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:

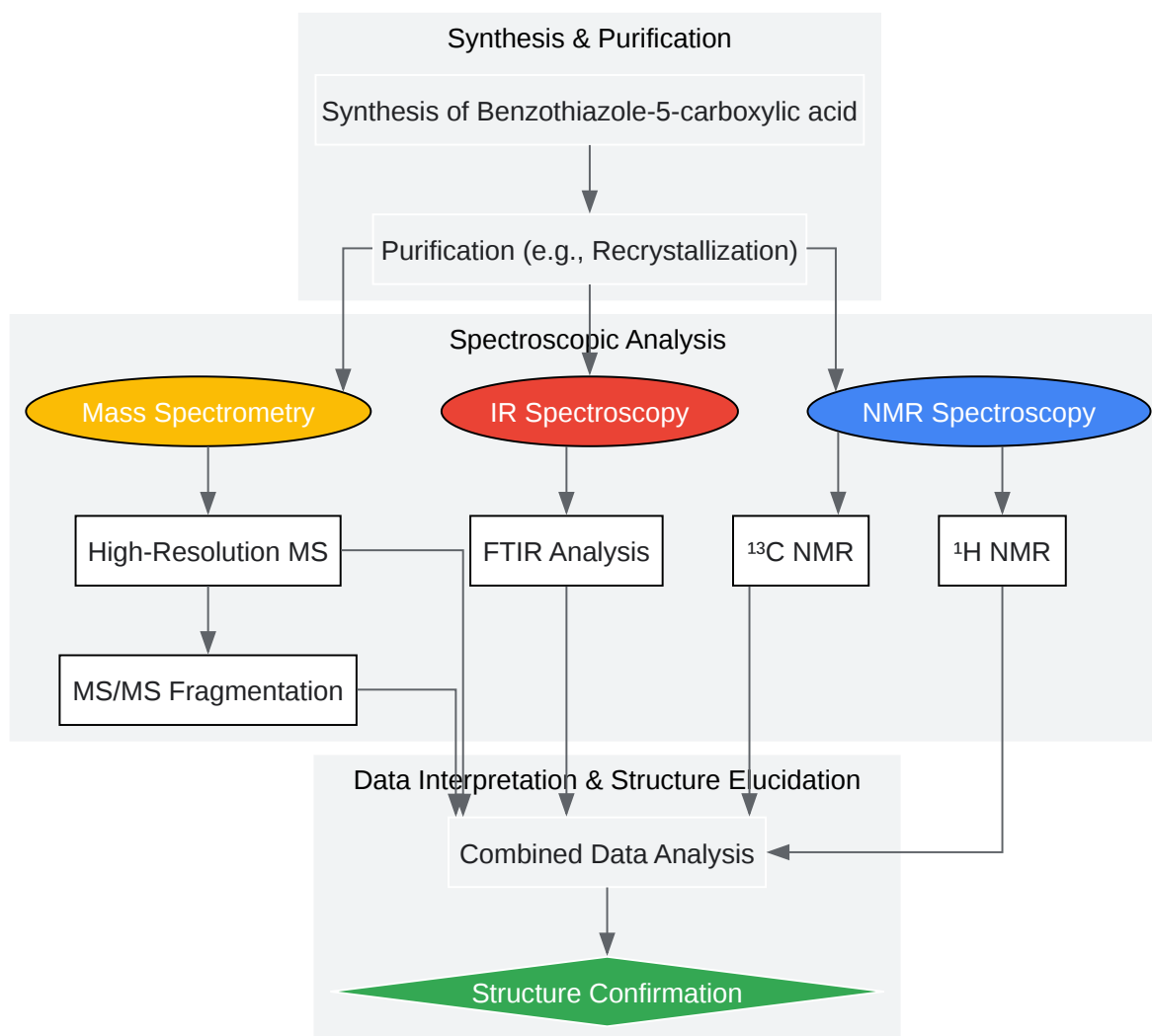
- Prepare a dilute solution of **Benzothiazole-5-carboxylic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Data Acquisition (ESI-MS):

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
- Typical ESI conditions include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-30 psi.
- For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Benzothiazole-5-carboxylic acid**.



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A logical workflow for the spectroscopic analysis of **Benzo[1,2-b:4,5-b']dithiazole-5-carboxylic acid**.

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References

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